molecular formula C16H13F4N3O2S B2696916 N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946342-22-9

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2696916
CAS No.: 946342-22-9
M. Wt: 387.35
InChI Key: FZZAIFADYXFWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H13F4N3O2S and its molecular weight is 387.35. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for Imaging

A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds closely related to the one , have been identified as selective ligands for the translocator protein (18 kDa). These compounds, such as DPA-714, have been designed with fluorine atoms in their structures, allowing labeling with fluorine-18. This enables in vivo imaging using positron emission tomography (PET) to study neuroinflammatory processes and microglia activation in the brain. This application highlights the compound's relevance in developing tools for neurological research and potential diagnostic applications (Dollé et al., 2008).

Neuroinflammation Studies

Novel pyrazolo[1,5-a]pyrimidines, which share a structural similarity to the compound of interest, have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). These compounds have shown subnanomolar affinity for TSPO, comparable to that of other known ligands. Two of these compounds were radiolabeled with fluorine-18, and their biodistribution was investigated through in vitro autoradiography and PET imaging in rodent models of neuroinflammation. Their ability to accumulate in areas of brain injury confirms their potential as in vivo PET radiotracers, indicating the value of such compounds in researching neuroinflammatory diseases (Damont et al., 2015).

Synthesis and Biological Evaluation

Another study focused on the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines. These compounds have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), compared with central benzodiazepine receptors (CBRs). Such compounds, including those radiolabeled with fluorine-18, have been proposed for evaluating PBR expression in neurodegenerative disorders, underscoring the potential of these chemicals in developing therapeutic and diagnostic agents for neurological conditions (Fookes et al., 2008).

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4N3O2S/c1-8-4-14(25)23-10(7-26-15(23)21-8)6-13(24)22-9-2-3-12(17)11(5-9)16(18,19)20/h2-5,10H,6-7H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZAIFADYXFWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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